![molecular formula C14H22N2O2 B2903516 (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide CAS No. 2411334-80-8](/img/structure/B2903516.png)
(E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide, also known as DYRK1A inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential in treating various diseases.
Mécanisme D'action
(E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor works by inhibiting the activity of (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide, which is a protein kinase that regulates various cellular processes, including cell division, differentiation, and apoptosis. By inhibiting (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide, (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor can regulate these processes and potentially treat diseases associated with their dysregulation.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor has been shown to have various biochemical and physiological effects, including reducing the accumulation of amyloid-beta protein, improving cognitive function, inhibiting tumor growth, and inducing apoptosis in cancer cells. Additionally, (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor has been shown to regulate the expression of genes involved in various cellular processes, including cell cycle regulation, DNA damage response, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor is its potential in treating various diseases. Additionally, (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor has been shown to have a high specificity for (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide, which reduces the risk of off-target effects. However, one of the limitations of (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several potential future directions for (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor research, including developing more potent and selective inhibitors, evaluating the toxicity and pharmacokinetics of (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor in preclinical and clinical studies, and investigating the potential of (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor in combination with other therapies. Additionally, (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor research can provide insights into the role of (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide in various cellular processes and potentially identify new therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis of (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor involves various chemical reactions, including the coupling reaction of 4-prop-2-ynyloxan-4-ylamine with (E)-4-(dimethylamino)but-2-enoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor has been shown to have potential in treating various diseases, including Alzheimer's disease, Down syndrome, and cancer. Studies have shown that (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor can reduce the accumulation of amyloid-beta protein, which is a hallmark of Alzheimer's disease. Additionally, (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor has been shown to improve cognitive function in mouse models of Down syndrome. In cancer, (E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-4-7-14(8-11-18-12-9-14)15-13(17)6-5-10-16(2)3/h1,5-6H,7-12H2,2-3H3,(H,15,17)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBRRORHTIRURP-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1(CCOCC1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1(CCOCC1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(4-prop-2-ynyloxan-4-yl)but-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.